9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the naphthylmethyl and benzylphenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, Grignard reagents, and catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-7-(1-naphthylmethyl)-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
- 8-(1-azepanyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1,7-dimethyl-3-(naphthylmethyl)-9-[4-benzylphenyl]-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione stands out due to its unique combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H31N5O2 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C34H31N5O2/c1-23-20-37(28-17-15-25(16-18-28)19-24-9-4-3-5-10-24)33-35-31-30(38(33)21-23)32(40)39(34(41)36(31)2)22-27-13-8-12-26-11-6-7-14-29(26)27/h3-18,23H,19-22H2,1-2H3 |
InChI Key |
BSLGOVQKGKFOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.